molecular formula C24H22FeO2 B3181998 (R,R)-1,1'-Bis(hydroxy(phenyl)methyl)ferrocene CAS No. 174689-60-2

(R,R)-1,1'-Bis(hydroxy(phenyl)methyl)ferrocene

Cat. No. B3181998
CAS RN: 174689-60-2
M. Wt: 398.3 g/mol
InChI Key: TUIMQRAEMYGJRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ferrocene and its derivatives are a class of organometallic compounds that have been widely studied due to their remarkable structure, chemical bonding, and reactivity . They are often considered to be a showpiece of modern organometallic chemistry .


Synthesis Analysis

The synthesis of α-hydroxy ketones and vicinal (R,R)-diols can be achieved by the R-selective 2,3-butanediol dehydrogenase from B. clausii DSM 8716T (BcBDH) that belongs to the metal-dependent medium chain dehydrogenases/reductases family (MDR) and catalyzes the selective asymmetric reduction of prochiral 1,2-diketones .


Molecular Structure Analysis

The nature of the substituents on the cyclopentadienyl (Cp) ligands displays a more significant impact on the metal–ligand separations (Fe⋯Ct) in the oxidized species than in their neutral analogs .


Chemical Reactions Analysis

Ferrocene can undergo a chemically reversible, outer-sphere one-electron oxidation to generate bis(η 5-cyclopentadienyl) iron(+1), also known as the ferricenium ion (Fc +) .


Physical And Chemical Properties Analysis

The electrochemical behavior of the corresponding ferricenium/ferrocene redox couples including potential values (E1/2), peak-to-peak separation (Δ E1/2), and diffusion coefficients (D) of the redox active species have been studied .

Mechanism of Action

The δ back-donation from the iron atom into the Cp rings can lead to the overall shielding of the ring protons .

properties

IUPAC Name

cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H11O.Fe/c2*13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;/h2*1-9,12-13H;/q2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUIMQRAEMYGJRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[CH-]1C=CC=C1C(C2=CC=CC=C2)O.[Fe+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FeO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopenta-1,3-dien-1-yl(phenyl)methanol;iron(2+)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R,R)-1,1'-Bis(hydroxy(phenyl)methyl)ferrocene
Reactant of Route 2
Reactant of Route 2
(R,R)-1,1'-Bis(hydroxy(phenyl)methyl)ferrocene
Reactant of Route 3
Reactant of Route 3
(R,R)-1,1'-Bis(hydroxy(phenyl)methyl)ferrocene
Reactant of Route 4
(R,R)-1,1'-Bis(hydroxy(phenyl)methyl)ferrocene
Reactant of Route 5
Reactant of Route 5
(R,R)-1,1'-Bis(hydroxy(phenyl)methyl)ferrocene
Reactant of Route 6
Reactant of Route 6
(R,R)-1,1'-Bis(hydroxy(phenyl)methyl)ferrocene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.